molecular formula C23H26ClN5O B14953508 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B14953508
M. Wt: 423.9 g/mol
InChI Key: HWPVICMUZUDWBH-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a methyl group. This compound also contains a piperazine ring linked to a pyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Substitution reactions: The chlorophenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the piperazine ring: This involves the cyclization of appropriate diamines.

    Linking the pyridine moiety: This step involves the reaction of the piperazine derivative with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one
  • **2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one
  • **2-[5-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one

Uniqueness

The uniqueness of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the chlorophenyl group enhances its lipophilicity, while the piperazine and pyridine moieties contribute to its binding affinity with biological targets.

Properties

Molecular Formula

C23H26ClN5O

Molecular Weight

423.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H26ClN5O/c1-17-21(23(27-26-17)19-2-4-20(24)5-3-19)16-22(30)29-14-12-28(13-15-29)11-8-18-6-9-25-10-7-18/h2-7,9-10H,8,11-16H2,1H3,(H,26,27)

InChI Key

HWPVICMUZUDWBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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